

Application Notes and Protocols for Assessing Cell Permeability of Avibactam and Tomilopil

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cell permeability of the β -lactamase inhibitor avibactam and its orally available prodrug, tomilopil, in Gram-negative bacteria. Understanding how these compounds traverse the bacterial cell envelope is critical for optimizing their efficacy and overcoming resistance mechanisms.

Introduction to Bacterial Cell Permeability

The Gram-negative bacterial cell envelope presents a formidable barrier to many antibiotics. It is composed of an outer membrane (OM), a peptidoglycan cell wall in the periplasmic space, and an inner membrane (IM). For avibactam to reach its periplasmic targets (β -lactamases), it must first cross the outer membrane. This passage is often facilitated by porin channels. However, bacteria can limit the influx of drugs by downregulating porin expression or actively removing them via efflux pumps. Tomilopil, as a prodrug, must also be able to enter the bacterial cell and subsequently be converted to the active avibactam molecule. Therefore, assessing the permeability of both compounds is essential for understanding their antibacterial activity and for the development of strategies to circumvent resistance.

Section 1: Assays for Outer Membrane Permeability N-Phenyl-1-Naphthylamine (NPN) Uptake Assay

Methodological & Application





This assay is a rapid and sensitive method to assess outer membrane permeability by measuring the fluorescence of NPN, a hydrophobic probe that fluoresces strongly in the hydrophobic environment of the cell membrane. Damage to the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.

Experimental Protocol:

- Bacterial Cell Preparation:
 - Culture the desired Gram-negative bacterial strain (e.g., E. coli, P. aeruginosa, K. pneumoniae) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C with shaking.
 - Inoculate fresh broth with the overnight culture and grow to mid-logarithmic phase (OD600 ≈ 0.5).
 - Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
 - Wash the cell pellet twice with a buffer such as 5 mM HEPES (pH 7.2).
 - Resuspend the pellet in the same buffer to an OD600 of 0.5.

• Assay Procedure:

- In a 96-well black, clear-bottom microplate, add 100 μL of the bacterial cell suspension to each well.
- Add NPN to a final concentration of 10 μM and mix gently.
- Measure the baseline fluorescence using a microplate reader (Excitation: 350 nm, Emission: 420 nm).
- Add avibactam or tomilopil at various concentrations to the wells. A known membranepermeabilizing agent like polymyxin B (10 μg/mL) can be used as a positive control.
- Immediately begin kinetic measurements of fluorescence intensity at regular intervals (e.g., every 30 seconds) for up to 30 minutes.



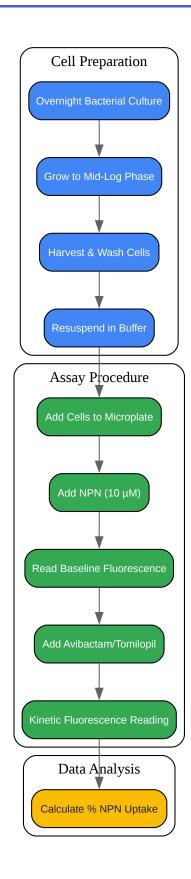




- Data Analysis:
 - The increase in fluorescence is proportional to the extent of outer membrane permeabilization.
 - Calculate the percentage of NPN uptake relative to the positive control.

Workflow Diagram:





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Caption: Workflow for the NPN uptake assay to assess outer membrane permeability.



Section 2: Assays for Inner Membrane Permeability Propidium Iodide (PI) Influx Assay

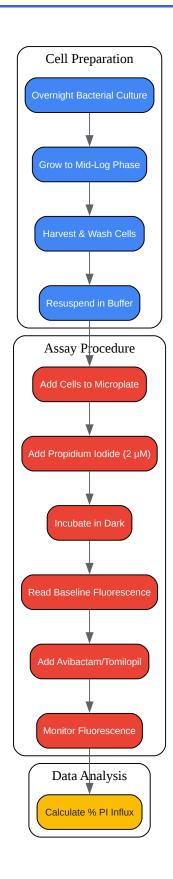
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful indicator of inner membrane integrity. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.

Experimental Protocol:

- Bacterial Cell Preparation:
 - Follow the same cell preparation protocol as described for the NPN assay.
- Assay Procedure:
 - In a 96-well black, clear-bottom microplate, add 100 μL of the bacterial cell suspension to each well.
 - Add propidium iodide to a final concentration of 2 μM and mix gently.
 - Incubate for 5-10 minutes in the dark at room temperature.
 - Measure the baseline fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm).
 - Add avibactam or tomilopil at various concentrations. A detergent like Triton X-100 (0.1%)
 can be used as a positive control to induce maximal PI uptake.
 - Monitor the fluorescence intensity over time.
- Data Analysis:
 - The increase in fluorescence correlates with the degree of inner membrane damage.
 - Express the results as a percentage of the fluorescence of the positive control.

Workflow Diagram:





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Caption: Workflow for the Propidium Iodide influx assay to assess inner membrane integrity.



Section 3: Whole-Cell Accumulation Assays Nitrocefin Hydrolysis Assay (Zimmermann-Rosselet Method)

This assay indirectly measures the permeability of β -lactamase inhibitors by quantifying their ability to inhibit the hydrolysis of a chromogenic cephalosporin, nitrocefin, by periplasmic β -lactamases in intact bacterial cells. A slower rate of nitrocefin hydrolysis in the presence of the inhibitor indicates that the inhibitor has penetrated the outer membrane and is active in the periplasm.

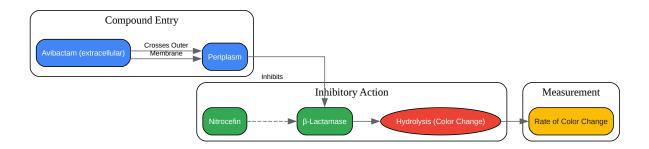
Experimental Protocol:

- Bacterial Strain Selection:
 - Use a Gram-negative strain that produces a known periplasmic β-lactamase (e.g., TEM-1). If the strain of interest does not produce a suitable β-lactamase, it can be transformed with a plasmid carrying a β-lactamase gene.
- Cell Preparation:
 - Prepare bacterial cells as described in the previous protocols.
- Assay Procedure:
 - In a 96-well clear microplate, set up the following reactions in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0):
 - Control: Bacterial cells + Nitrocefin (e.g., 100 μM).
 - Test: Bacterial cells + Avibactam/Tomilopil (at various concentrations) + Nitrocefin.
 - Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-15 minutes) before adding nitrocefin.
 - Monitor the hydrolysis of nitrocefin by measuring the increase in absorbance at 486 nm over time using a microplate reader.



- Data Analysis:
 - Calculate the initial rate of nitrocefin hydrolysis for each condition.
 - Determine the concentration of the inhibitor that causes a 50% reduction in the rate of hydrolysis (IC50). A lower IC50 value suggests better cell penetration.
 - The permeability coefficient can be calculated using the Zimmermann-Rosselet equation, which relates the rate of hydrolysis in intact cells to that in lysed cells (where the enzyme is freely accessible).[1][2]

Logical Relationship Diagram:



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Caption: Logical flow of the nitrocefin assay for assessing inhibitor permeability.

LC-MS/MS Quantification of Intracellular Avibactam

This method provides a direct measurement of avibactam accumulation within bacterial cells.

Experimental Protocol:

- Cell Culture and Exposure:
 - Grow and prepare bacterial cells as previously described.



 Incubate a known density of cells with a defined concentration of avibactam or tomilopil for various time points.

Cell Lysis and Extraction:

- Rapidly separate the cells from the extracellular medium by centrifugation through a layer of silicone oil to prevent leakage of the compound.
- Lyse the bacterial pellet using a suitable method (e.g., sonication, bead beating, or chemical lysis).
- Extract the intracellular contents, including avibactam, using a suitable solvent (e.g., acetonitrile) to precipitate proteins.

• LC-MS/MS Analysis:

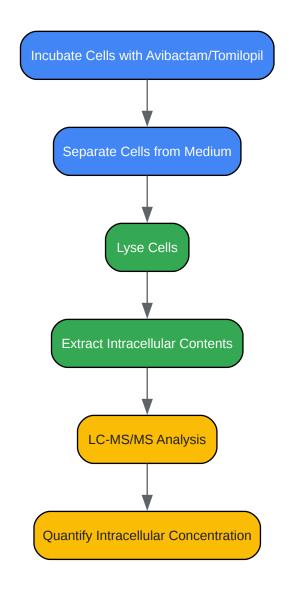
- Analyze the supernatant containing the extracted avibactam using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3][4][5]
- Use a stable isotope-labeled internal standard for accurate quantification.

Data Analysis:

- Quantify the intracellular concentration of avibactam by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
- Normalize the intracellular concentration to the cell number or total protein content.

Experimental Workflow Diagram:





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Caption: Workflow for direct quantification of intracellular avibactam using LC-MS/MS.

Section 4: Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison.

Table 1: Outer Membrane Permeability of Avibactam in Gram-Negative Bacteria (Hypothetical Data)



Bacterial Strain	Assay	Compound	Concentration	% NPN Uptake (relative to Polymyxin B)
E. coli ATCC 25922	NPN Uptake	Avibactam	32 μg/mL	15%
P. aeruginosa PAO1	NPN Uptake	Avibactam	32 μg/mL	8%
K. pneumoniae ATCC 13883	NPN Uptake	Avibactam	32 μg/mL	12%

Table 2: Impact of Efflux Pumps on Avibactam Activity in P. aeruginosa

Strain	Efflux Pump Status	Compound	MIC (μg/mL)	MIC with PAβN (Efflux Pump Inhibitor) (μg/mL)	Fold- change in MIC
P. aeruginosa PAO1	Wild-type	Ceftazidime- Avibactam	4	2	2
P. aeruginosa Mutant	Overexpress ed MexAB- OprM	Ceftazidime- Avibactam	16	4	4

Note: Data in this table is illustrative and based on findings that efflux pumps can contribute to reduced susceptibility to ceftazidime-avibactam.[6][7]

Table 3: Periplasmic Penetration of Avibactam Measured by Nitrocefin Hydrolysis Inhibition (Hypothetical Data)



Bacterial Strain	β-Lactamase	Compound	IC50 (μM) for Nitrocefin Hydrolysis
E. coli (TEM-1)	TEM-1	Avibactam	0.5
K. pneumoniae (KPC-2)	KPC-2	Avibactam	0.2

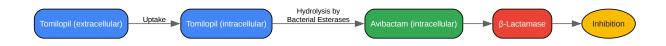
Section 5: Considerations for Tomilopil

Tomilopil is an oral prodrug of avibactam.[3][4] When assessing its cell permeability, it is important to consider its conversion to the active avibactam molecule. It is likely that bacterial esterases may hydrolyze tomilopil to avibactam.

Experimental Approaches:

- Whole-Cell Accumulation with LC-MS/MS: The LC-MS/MS method can be adapted to simultaneously quantify both tomilopil and avibactam in bacterial lysates. This would provide information on the rate of uptake of the prodrug and its conversion to the active form.
- Bioassays: The nitrocefin hydrolysis assay can be used to assess the activity of tomilopil. If tomilopil is converted to avibactam within the periplasm, a reduction in nitrocefin hydrolysis will be observed.

Logical Diagram for Tomilopil Action:



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Caption: Proposed mechanism of action for the prodrug tomilopil in bacteria.

Conclusion







The assays described provide a comprehensive toolkit for evaluating the cell permeability of avibactam and its prodrug tomilopil. A multi-faceted approach, combining indirect methods like the NPN and nitrocefin assays with direct quantification by LC-MS/MS, will yield the most complete understanding of how these compounds overcome the formidable barrier of the Gram-negative cell envelope to reach their therapeutic targets. This knowledge is invaluable for the development of next-generation β -lactamase inhibitors and strategies to combat antibiotic resistance.

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